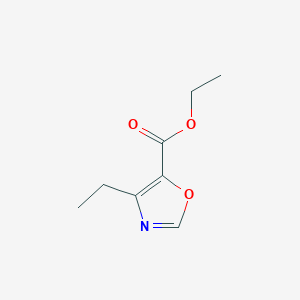

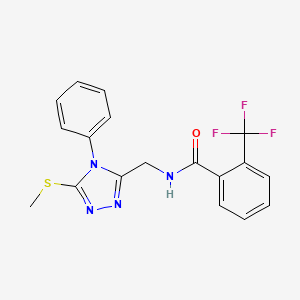

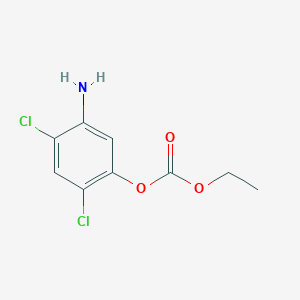

![molecular formula C9H9BrN4S B2795344 4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 151297-85-7](/img/structure/B2795344.png)

4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

“4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a thiol group, which is a sulfur and hydrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as NMR and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex due to the presence of multiple reactive groups. For example, the amino group can participate in acid-base reactions, the thiol group can undergo oxidation-reduction reactions, and the bromophenyl group can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, its solubility can be determined using solubility tests, its melting point can be determined using a melting point apparatus, and its molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Effects

Veterinary Applications : A study by Ohloblina et al. (2022) explores the use of 4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol derivatives in veterinary medicine. These compounds demonstrate a wide spectrum of biological activities, notably antimicrobial and antifungal effects, which are essential for treating fungal skin diseases in animals.

Antimicrobial Properties in Various Compounds : The synthesis and evaluation of various 1,2,4-triazoles, including derivatives of this compound, have shown significant antimicrobial activities. Studies by Bayrak et al. (2009) and Bektaş et al. (2007) highlight the promising antimicrobial potential of these compounds.

Synthesis of Antifungal Agents : Research by Safonov and Panasenko (2022) focuses on synthesizing new 1,2,4-triazole derivatives, including this compound, to explore their antifungal properties.

Corrosion Inhibition

- Protection Against Copper Corrosion : A study by Chauhan et al. (2019) investigates 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a closely related compound, as a corrosion inhibitor for copper. This research is indicative of potential applications of similar triazole derivatives in preventing metal corrosion.

Physical and Chemical Properties

- Structural Analysis and Synthesis : Research into the physical and chemical properties of similar triazole derivatives provides insight into their structural characteristics and synthesis methods. Studies such as those by Sarala et al. (2006) and Kravchenko et al. (2018) provide valuable information for further development of these compounds.

Safety and Hazards

The safety and hazards associated with “4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol” would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is soluble in water, it could pose a water pollution hazard. It could also pose health hazards if ingested, inhaled, or comes into contact with skin .

Zukünftige Richtungen

The future directions for research on “4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol” could include further exploration of its biological activities, development of synthesis methods for its derivatives, and investigation of its potential applications in various fields such as medicine and materials science .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets by forming covalent bonds, thereby inhibiting the function of the target .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been shown to have antiviral, anti-inflammatory, and anticancer activities .

Biochemische Analyse

Biochemical Properties

4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can interact with enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to altered cellular redox states . Additionally, the compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, which can modulate protein function and stability .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . The compound can induce changes in gene expression, leading to the upregulation or downregulation of specific genes associated with cellular metabolism and survival . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can impact energy production and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This binding often involves interactions with amino acid residues in the enzyme’s active site, such as cysteine or histidine . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity . Its initial effects on cells, such as enzyme inhibition and changes in gene expression, can persist for several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . The threshold for these effects varies depending on the animal model and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . Additionally, the compound can affect the levels of metabolites in pathways related to energy production and redox balance . These interactions can lead to changes in metabolic flux and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins, which can affect its localization and accumulation . The distribution of the compound within tissues is also dependent on factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or interactions with targeting signals . Its localization within these compartments can influence its ability to modulate enzyme activity, gene expression, and other cellular processes .

Eigenschaften

IUPAC Name |

4-amino-3-[(4-bromophenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZFKCBKISTXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNC(=S)N2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320269 | |

| Record name | 4-amino-3-[(4-bromophenyl)methyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

151297-85-7 | |

| Record name | 4-amino-3-[(4-bromophenyl)methyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

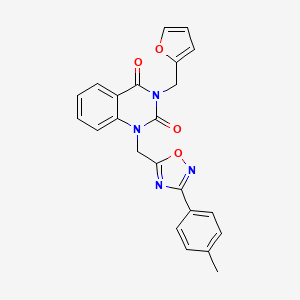

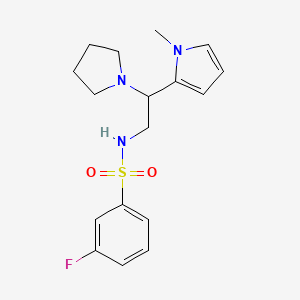

![(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2795261.png)

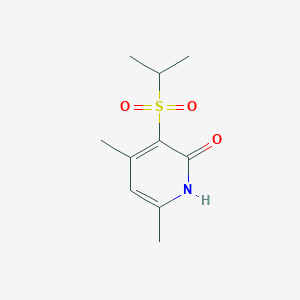

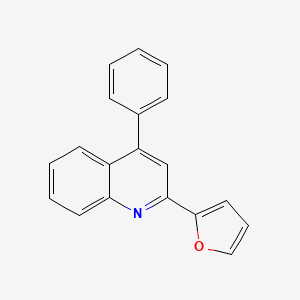

![N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2795266.png)

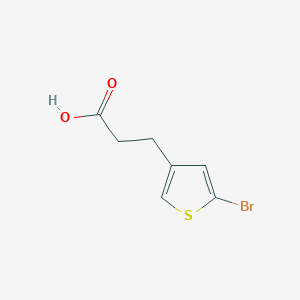

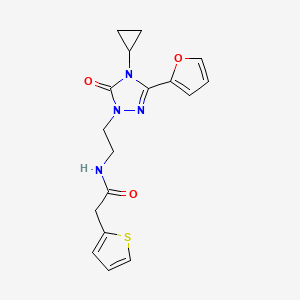

![4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2795273.png)

![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2795274.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopentanecarboxamide](/img/structure/B2795283.png)